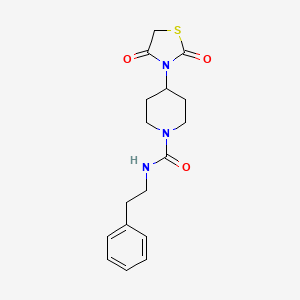

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLGVXNGSZPNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes and subsequent reactions to introduce the piperidine and phenethyl groups . One common method involves the use of OxymaPure/N,N’-diisopropylcarbodiimide coupling methodology, which provides excellent yields and minimizes by-products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling methodologies, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .

Scientific Research Applications

Anticancer Potential

Numerous studies have investigated the anticancer properties of compounds related to 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide. These studies often evaluate the compound's efficacy against various cancer cell lines.

Key Findings :

- Cell Viability Assays : The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

- Mechanism of Action : Research suggests that the compound induces apoptosis and may inhibit specific enzymes involved in cancer cell survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A549 Cell Line Study : In vitro studies showed that treatment with the compound led to significant cell death in A549 lung cancer cells through apoptosis.

- MCF7 Cell Line Study : The compound was found to cause cell cycle arrest at the G1 phase in MCF7 breast cancer cells, effectively halting proliferation.

- HeLa Cell Line Study : The compound exhibited enzyme inhibition properties critical for tumor growth, suggesting a dual mechanism involving both apoptosis and direct enzymatic interference.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide involves several molecular targets and pathways:

PPAR-γ Activation: The compound acts as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ), improving insulin sensitivity and exerting antidiabetic effects.

Antimicrobial Action: It inhibits cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, leading to antimicrobial activity.

Antioxidant Action: The compound scavenges reactive oxygen species (ROS), providing antioxidant benefits.

Comparison with Similar Compounds

Similar Compounds

Thiazolidine-2,4-dione: A core structure in many antidiabetic drugs, known for its insulin-sensitizing properties.

Pioglitazone: A thiazolidinedione used clinically to treat type 2 diabetes.

Rosiglitazone: Another thiazolidinedione with similar antidiabetic effects.

Uniqueness

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is unique due to its combination of the thiazolidinedione core with a piperidine and phenethyl group, which may enhance its biological activity and specificity compared to other thiazolidinediones .

Biological Activity

The compound 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide represents a significant class of thiazolidinone derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.43 g/mol. The structure features a thiazolidinone ring, which is crucial for its biological activity.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone structure can enhance antiproliferative activity against various cancer cell lines.

- Case Study : A study evaluated several thiazolidinone derivatives against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The compound showed significant cytotoxic effects with IC50 values ranging from 5.1 to 22.08 µM, indicating potent activity compared to reference drugs like sorafenib and doxorubicin .

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| This compound | HepG2 | 6.19 ± 0.50 | 9.18 |

| This compound | MCF-7 | 5.10 ± 0.40 | 7.26 |

2. Antioxidant Activity

The antioxidant potential of thiazolidinone compounds is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

- Research Findings : A series of thiazolidinones were tested for their antioxidant activity using the DPPH assay and TBARS assay. The results indicated that certain derivatives exhibited significant inhibition of lipid peroxidation with EC50 values indicating strong antioxidant capabilities .

| Compound | Assay Type | EC50 (mM) |

|---|---|---|

| Thiazolidinone Derivative A | TBARS | 0.565 ± 0.051 |

| Thiazolidinone Derivative B | TBARS | 0.708 ± 0.074 |

3. Antimicrobial Activity

Thiazolidinones have also demonstrated antimicrobial properties against various pathogens.

- Study Overview : Several derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed moderate to good activity, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinone derivatives can be correlated with their structural features:

- Substituents on the Thiazolidine Ring : Modifications at specific positions can enhance or diminish biological activity.

- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and bioactivity.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can significantly influence the reactivity and interaction with biological targets.

Q & A

Q. What are the established synthetic routes for 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide?

The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the thiazolidinedione ring through cyclization of thiourea derivatives with α-keto esters under acidic conditions.

- Step 2 : Functionalization of the piperidine core via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents like DCC).

- Step 3 : Introduction of the phenethyl group via reductive amination or alkylation. Key reagents include coupling agents (e.g., DCC) and bases (e.g., diisopropylethylamine), with solvents like dichloromethane or ethanol. Reaction optimization focuses on temperature (40–80°C) and pH control to avoid side products .

Q. Which analytical methods are critical for characterizing this compound?

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiazolidinedione and piperidine moieties (e.g., δ 4.2–4.5 ppm for amide protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 403.2) and purity (>95%) .

- Infrared Spectroscopy (IR) : Peaks at 1670–1700 cm⁻¹ confirm carbonyl groups in the thiazolidinedione and carboxamide .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data?

Discrepancies often arise from poor bioavailability or metabolic instability. Methodological approaches include:

- Pharmacokinetic Profiling : Measure plasma half-life and clearance rates in rodent models to identify metabolic hotspots (e.g., oxidative degradation of the thiazolidinedione ring) .

- Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position of the thiazolidinedione to enhance metabolic stability .

- Prodrug Strategies : Mask polar groups (e.g., carboxamide) with ester linkers to improve membrane permeability .

Q. What structural modifications improve solubility without compromising target affinity?

Solubility enhancement strategies involve:

- Hydrophilic Substituents : Introduce sulfonamide (-SO₂NH₂) or tertiary amines at the piperidine’s 4-position to increase water solubility.

- Salt Formation : Use hydrochloride or citrate salts of the piperidine nitrogen to improve crystallinity and dissolution rates .

- Linker Optimization : Replace the phenethyl group with polyethylene glycol (PEG) spacers to balance lipophilicity and solubility .

Q. How to design SAR studies for this compound’s enzyme inhibition activity?

Structure-Activity Relationship (SAR) studies require:

- Systematic Substituent Variation : Modify the thiazolidinedione’s 5-position (e.g., -Cl, -OCH₃) and the phenethyl group’s ortho/meta positions to assess steric and electronic effects .

- Biological Assays : Test derivatives against target enzymes (e.g., PPAR-γ) using fluorescence polarization or SPR to quantify binding kinetics .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting data in receptor-binding assays?

Contradictions may stem from assay conditions or off-target effects. Recommendations include:

- Assay Standardization : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control for ATP levels in kinase assays .

- Orthogonal Validation : Confirm binding via isothermal titration calorimetry (ITC) alongside radioligand assays .

- Selectivity Profiling : Screen against related receptors (e.g., dopamine D2 vs. D3) to identify cross-reactivity .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thiourea, α-keto ester, HCl (60°C) | Thiazolidinedione ring formation |

| 2 | DCC, DMAP, DCM (rt) | Piperidine carboxamide coupling |

| 3 | Phenethylamine, NaBH₃CN (MeOH, 50°C) | Phenethyl group introduction |

| Sources: |

Q. Table 2. Common Bioactivity Assays

| Assay Type | Target | Readout |

|---|---|---|

| FP (Fluorescence Polarization) | PPAR-γ | IC₅₀ (nM) |

| SPR (Surface Plasmon Resonance) | D3 Receptor | Kd (µM) |

| Microsomal Stability | CYP3A4 | Half-life (min) |

| Sources: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.